

(E)-Ferulic Acid-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(E)-Ferulic acid-d3	
Cat. No.:	B15545081	Get Quote

(E)-Ferulic acid-d3, a deuterated isotopologue of the naturally occurring phenolic compound (E)-ferulic acid, serves as a critical tool in analytical and biomedical research. Its primary application lies in its use as an internal standard for the precise quantification of ferulic acid in complex biological matrices. This guide provides an in-depth overview of its chemical properties, a general synthesis approach, detailed experimental protocols for its use, and its role in modulating key cellular signaling pathways.

Core Chemical and Physical Properties

(E)-Ferulic acid-d3 is distinguished from its non-deuterated counterpart by the substitution of three hydrogen atoms with deuterium on the methoxy group. This isotopic labeling minimally alters its chemical behavior while significantly increasing its mass, allowing for clear differentiation in mass spectrometry-based analyses.



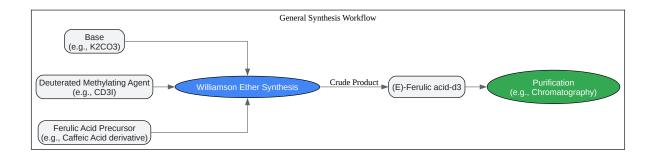
Property	Value	Reference(s)
CAS Number	860605-59-0	[1][2][3]
Molecular Formula	C10H7D3O4	[3][4]
Molecular Weight	197.20 g/mol	[4][5]
Synonyms	(E)-Coniferic acid-d3, 3-[4- Hydroxy-3-(methoxy- d3)phenyl]-2-propenoic Acid, trans-Ferulic-d3 acid	[1][4]
Appearance	Light Beige Solid	[1]
Purity	Typically ≥99.0%	[5]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[5]

Synthesis and Isotopic Labeling

The synthesis of **(E)-Ferulic acid-d3** involves the introduction of a deuterated methyl group onto the phenolic backbone of a suitable precursor. While specific proprietary methods may vary, a general synthetic approach can be conceptualized based on established organic chemistry principles for deuteration.

A common strategy involves the use of a deuterated methylating agent, such as iodomethaned3 (CD₃I), to introduce the trideuteriomethoxy group. The synthesis generally proceeds via a Williamson ether synthesis, where a precursor molecule containing a free hydroxyl group at the appropriate position on the phenyl ring is reacted with the deuterated methylating agent in the presence of a base.





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General synthesis workflow for **(E)-Ferulic acid-d3**.

Experimental Protocols

The primary utility of **(E)-Ferulic acid-d3** is as an internal standard in quantitative analytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), to account for variability in sample preparation and instrument response.[4]

Protocol: Quantification of (E)-Ferulic Acid in Plasma using LC-MS with (E)-Ferulic acid-d3 as an Internal Standard

This protocol provides a general framework for the analysis of (E)-ferulic acid in a biological matrix. Optimization of specific parameters will be required for individual instruments and sample types.

- 1. Materials and Reagents:
- (E)-Ferulic acid standard



- **(E)-Ferulic acid-d3** (internal standard)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Plasma samples
- · Microcentrifuge tubes
- 2. Preparation of Standard and Internal Standard Stock Solutions:
- Prepare a 1 mg/mL stock solution of (E)-Ferulic acid in methanol.
- Prepare a 1 mg/mL stock solution of (E)-Ferulic acid-d3 in methanol.
- From these, prepare working solutions at appropriate concentrations for calibration curves and for spiking into samples.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample in a microcentrifuge tube, add a known amount of (E)-Ferulic acid-d3 internal standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.



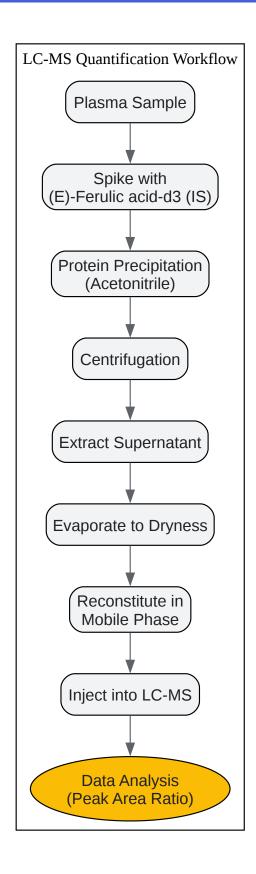
4. LC-MS/MS Analysis:

- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 μm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping
 up the percentage of Mobile Phase B to elute the analyte and internal standard.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry (MS) System:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example values, must be optimized):
 - (E)-Ferulic acid: Q1 (precursor ion) m/z 193.1 -> Q3 (product ion) m/z 134.1
 - (E)-Ferulic acid-d3: Q1 (precursor ion) m/z 196.1 -> Q3 (product ion) m/z 137.1

5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the (E)-ferulic acid standard to the peak area of the (E)-Ferulic acid-d3 internal standard against the concentration of the (E)-ferulic acid standard.
- Determine the concentration of (E)-ferulic acid in the plasma samples by interpolating the peak area ratios from the calibration curve.





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Workflow for sample preparation and analysis.

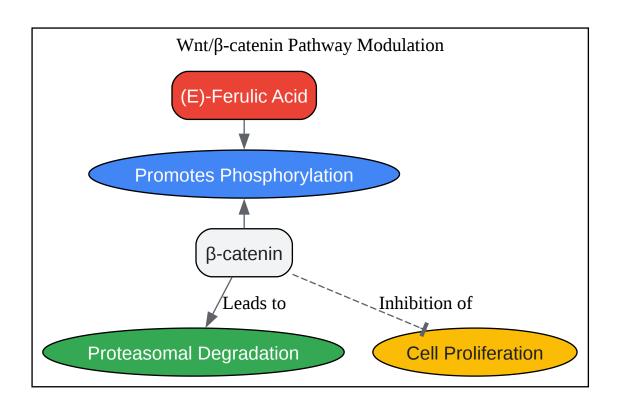


Modulation of Cellular Signaling Pathways

While **(E)-Ferulic acid-d3** is primarily used as an analytical standard, its non-deuterated counterpart, (E)-ferulic acid, is known to modulate several key signaling pathways implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.

Wnt/β-catenin Signaling Pathway

(E)-Ferulic acid has been shown to influence the Wnt/ β -catenin pathway. In some contexts, it can promote the phosphorylation of β -catenin, leading to its proteasomal degradation.[4] This action can inhibit the proliferation of certain cancer cells that are dependent on active Wnt signaling.



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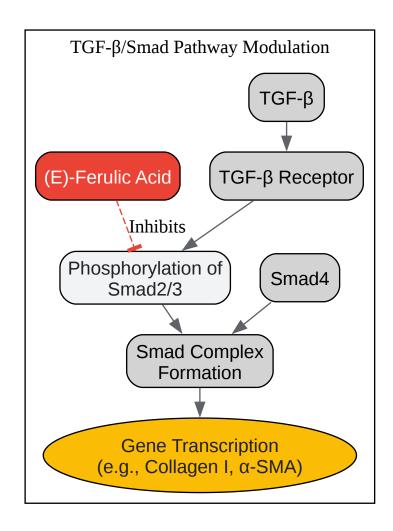
Modulation of the Wnt/β-catenin pathway.

TGF-β/Smad Signaling Pathway

Ferulic acid can attenuate fibrosis by inhibiting the Transforming Growth Factor- β (TGF- β)/Smad signaling pathway.[1][6] It has been observed to decrease the phosphorylation of



Smad2 and Smad3, which are key downstream mediators of TGF- β signaling. This inhibition can reduce the expression of fibrotic markers like collagen I and α -smooth muscle actin (α -SMA).[7]



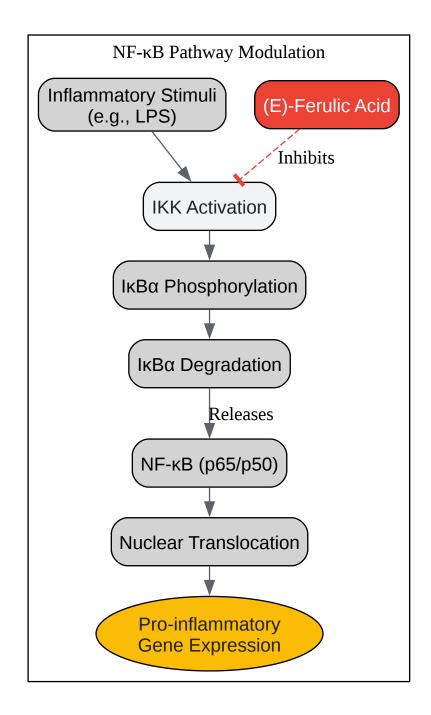
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Inhibition of the TGF-\(\beta\)/Smad signaling pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of ferulic acid are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[2] It can suppress the activation of IKK (I κ B kinase), which is responsible for phosphorylating the inhibitory protein I κ B α . By preventing I κ B α phosphorylation and subsequent degradation, ferulic acid inhibits the translocation of the NF- κ B p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF- α and IL-6.[8]





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Inhibition of the NF-kB signaling pathway.

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